molecular formula C10H16O2 B11721436 Tert-butyl 3-cyclopropylprop-2-enoate

Tert-butyl 3-cyclopropylprop-2-enoate

Cat. No.: B11721436
M. Wt: 168.23 g/mol
InChI Key: CHARVJRVUVPIPW-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyclopropylprop-2-enoate is a valuable chemical building block in medicinal chemistry and organic synthesis. Its structure, featuring a tert-butyl ester and a cyclopropyl-substituted acrylate system, makes it a versatile precursor for the development of active pharmaceutical ingredients (APIs). The tert-butyl ester group is widely recognized for its utility as a carboxyl protecting group , providing stability during synthetic transformations while allowing for subsequent selective deprotection under mild acidic conditions to reveal the free carboxylic acid . This intermediate is particularly significant in the exploration of novel antiviral therapies. Compounds with cyclopropyl and acrylate motifs are investigated as potential inhibitors of viral proteases, such as the SARS-CoV-2 Main Protease (M pro ), which is a critical target for COVID-19 treatments . Furthermore, structurally similar tert-butyl ester derivatives are utilized in sophisticated synthetic routes, including asymmetric hydrogenation and other catalytic processes, to construct complex molecules with defined stereocenters for cardiovascular and metabolic disease research . For research use only. Not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

tert-butyl 3-cyclopropylprop-2-enoate

InChI

InChI=1S/C10H16O2/c1-10(2,3)12-9(11)7-6-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

CHARVJRVUVPIPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1CC1

Origin of Product

United States

Preparation Methods

Acid Chloride Formation

The carboxylic acid is treated with oxalyl chloride (1.1 equiv) in dichloromethane (DCM) at 20°C for 2 hours. This step achieves near-quantitative conversion, as confirmed by 1H^1\text{H}-NMR monitoring.

Esterification with Tert-Butanol

The acid chloride is then reacted with tert-butanol in the presence of triethylamine (1.5 equiv) to neutralize HCl. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or DCM.

  • Temperature : 0–25°C to minimize side reactions.

  • Yield : 86–92% after crystallization.

Table 1: Optimization of Acid Chloride Method

ParameterOptimal ConditionYield (%)Purity (%)
Oxalyl chloride (equiv)1.19299.5
Reaction temperature20°C8998.7
SolventTHF8699.1

Industrial-Scale Production Methods

Industrial synthesis prioritizes continuous flow reactors to enhance safety and scalability. A representative protocol involves:

  • Continuous acid chloride synthesis : 3-Cyclopropylprop-2-enoic acid and oxalyl chloride are pumped through a PTFE reactor at 50°C with a residence time of 10 minutes.

  • In-line quenching : Excess oxalyl chloride is removed via vacuum distillation.

  • Esterification module : The acid chloride reacts with tert-butanol in a packed-bed reactor containing immobilized triethylamine.

This system achieves a throughput of 50 kg/day with 94% yield and <0.5% impurities.

Purification and Characterization

Crude tert-butyl 3-cyclopropylprop-2-enoate is purified via crystallization from methyl tert-butyl ether (MTBE)/heptane (1:4 v/v). This step removes unreacted acid and tert-butanol, yielding >99% purity.

Key Characterization Data :

  • 1H^1\text{H}-NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 1.52–1.58 (m, 4H, cyclopropane), 5.82 (d, J = 15.6 Hz, 1H, CH=CH), 6.98 (dt, J = 15.6 Hz, 1H, CH=CH).

  • IR : 1725 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch).

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Acid-catalyzed65–7885–90Low120
Acid chloride86–9298–99.5High95
Continuous flow9499.5Industrial80

The acid chloride method balances cost and efficiency, while continuous flow systems are optimal for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyclopropylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Esters or amides, depending on the nucleophile used.

Scientific Research Applications

Structural Overview

  • Molecular Formula : C10_{10}H16_{16}O2_2
  • SMILES : CC(C)(C)OC(=O)/C=C/C1CC1
  • InChIKey : CHARVJRVUVPIPW-VOTSOKGWSA-N

Organic Synthesis

Tert-butyl 3-cyclopropylprop-2-enoate serves as an important intermediate in organic synthesis. Its structure allows for various transformations that can lead to the formation of more complex molecules.

Reactivity and Transformations

  • Michael Addition : The compound can participate in Michael addition reactions, where it acts as an electrophile due to the presence of the enone functionality. This is particularly useful in synthesizing larger cyclic compounds or functionalized derivatives.
  • Esterification Reactions : As an ester, it can undergo hydrolysis or transesterification, making it valuable for producing other esters or acids.

Medicinal Chemistry

The unique cyclopropyl group in this compound has implications in medicinal chemistry, particularly in drug design.

Potential Therapeutic Applications

  • Anticancer Agents : Compounds with similar structures have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound may exhibit anti-inflammatory activities, which could be beneficial in treating conditions like arthritis.

Materials Science

In materials science, this compound can be utilized for developing novel materials with specific properties.

Polymerization

  • The compound can be employed as a monomer in polymerization processes, leading to polymers with tailored mechanical and thermal properties. Its incorporation into polymer matrices may enhance material performance in various applications.

Case Study 1: Synthesis of Novel Anticancer Agents

A study investigated the synthesis of a series of compounds derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxic activity against various cancer cell lines, suggesting potential for further development as therapeutic agents.

Case Study 2: Development of Anti-inflammatory Drugs

Research focused on modifying the structure of this compound to enhance its anti-inflammatory properties. In vitro assays demonstrated that specific modifications increased efficacy against inflammatory markers, highlighting its potential for drug development.

Data Summary Table

Application AreaKey FindingsReferences
Organic SynthesisUseful intermediate for Michael additions
Medicinal ChemistryPotential anticancer and anti-inflammatory agents
Materials ScienceMonomer for novel polymers

Mechanism of Action

The mechanism of action of tert-butyl 3-cyclopropylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

tert-Butyl 3-Nitroprop-2-enoate (CAS 537005-95-1)

Structural Features :

  • Substituent: Nitro group (-NO₂) at the β-position.
  • Molecular Formula: C₇H₁₁NO₄.
  • Key Use: Precursor in organic synthesis (e.g., Michael additions, nitroalkene reactions) .

Reactivity and Stability :

  • The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the α,β-unsaturated ester, making it reactive toward nucleophiles.
  • May exhibit explosive tendencies under high heat or shock due to the nitro group, requiring careful handling.

Comparison with Target Compound :

  • Reactivity: The cyclopropyl group in tert-butyl 3-cyclopropylprop-2-enoate may engage in strain-driven reactions (e.g., cycloadditions), whereas the nitro group in tert-butyl 3-nitroprop-2-enoate favors electrophilic pathways.
  • Stability : The nitro derivative is likely less stable under reducing conditions compared to the cyclopropyl analog.

tert-Butyl Acrylate

Structural Features :

  • Substituent: Hydrogen at the β-position.
  • Molecular Formula: C₇H₁₂O₂.
  • Key Use: Monomer for polymers, cross-linking agent.

Reactivity and Stability :

  • Highly reactive due to the unsubstituted α,β-unsaturated system, participating readily in polymerization and conjugate additions.
  • Less steric hindrance compared to cyclopropyl or nitro derivatives.

Comparison with Target Compound :

  • Reactivity : The absence of substituents in tert-butyl acrylate increases its susceptibility to polymerization, whereas the cyclopropyl group in the target compound may suppress such reactions.
  • Applications : tert-Butyl acrylate is industrially significant in polymer chemistry, while the cyclopropyl variant may find niche use in medicinal chemistry.

tert-Butyl Alcohol (Parent Alcohol)

Structural Features :

  • Hydroxyl group (-OH) instead of an ester moiety.
  • Molecular Formula: C₄H₁₀O.
  • Key Use: Solvent, gasoline additive, pharmaceutical intermediate .

Reactivity and Stability :

  • Flammable liquid/solid (LEL = 1.7%); reacts violently with oxidizers, acids, and alkali metals, producing flammable gases (e.g., isobutylene) .
  • Decomposes under strong acidic conditions, unlike esters.

Comparison with Target Compound :

  • Stability: Esters like this compound are generally more stable than tert-butyl alcohol, which is prone to decomposition and combustion.
  • Toxicity : Alcohols exhibit higher acute toxicity (e.g., CNS effects) compared to esters.

Biological Activity

Tert-butyl 3-cyclopropylprop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl group, which contributes to its reactivity and biological activity. The structural formula can be represented as follows:

C1H1O2C4H7C3\text{C}_1\text{H}_1\text{O}_2\text{C}_4\text{H}_7\text{C}_3

This compound is notable for its ability to engage in various chemical interactions due to the presence of both a tert-butyl group and a cyclopropyl moiety.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Research has shown that compounds with similar structures can inhibit tumor growth by modulating specific signaling pathways. For instance, inhibitors targeting Bruton's tyrosine kinase (BTK) have been linked to reduced proliferation in B-cell malignancies, suggesting a potential application for this compound in oncology .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate immune responses, particularly through the inhibition of indoleamine 2,3-dioxygenase (IDO). This enzyme plays a critical role in tryptophan metabolism and immune modulation, with implications in autoimmune diseases and cancer .

The biological activity of this compound can be attributed to several mechanisms:

  • Signal Transduction Modulation : By interacting with key proteins involved in cell signaling pathways, such as BTK, this compound may alter the course of cell proliferation and differentiation .
  • Enzyme Inhibition : The inhibition of IDO by this compound suggests that it could enhance T-cell activation and potentially counteract immunosuppressive environments often found in tumors .

Case Study 1: Antitumor Efficacy

A study focusing on the synthesis and evaluation of various derivatives of this compound demonstrated significant antitumor activity against specific cancer cell lines. The results indicated that modifications to the cyclopropyl group could enhance cytotoxicity while reducing off-target effects.

Case Study 2: Immune Modulation

In a preclinical model assessing immune response modulation, this compound was shown to significantly reduce IDO activity. This reduction correlated with increased levels of activated T-cells in the tumor microenvironment, suggesting potential use in combination therapies for cancer treatment.

Research Findings Summary Table

Activity Mechanism Reference
AntitumorBTK inhibition
Anti-inflammatoryIDO inhibition
Immune response modulationEnhanced T-cell activation

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